molecular formula C13H19N3O3S B075169 1-(Piperidyl)-3-(4-tolylsulfonyl)urea CAS No. 1443-94-3

1-(Piperidyl)-3-(4-tolylsulfonyl)urea

Cat. No.: B075169
CAS No.: 1443-94-3
M. Wt: 297.38 g/mol
InChI Key: KJEOOPXZTLEKJY-UHFFFAOYSA-N
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Description

1-(Piperidyl)-3-(4-tolylsulfonyl)urea is a sulfonylurea derivative characterized by a piperidyl group attached to the urea nitrogen and a 4-methylbenzenesulfonyl (tolylsulfonyl) moiety. Sulfonylureas are historically significant for their hypoglycemic activity, acting via ATP-sensitive potassium channel inhibition in pancreatic β-cells to stimulate insulin secretion .

Properties

CAS No.

1443-94-3

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-piperidin-1-ylurea

InChI

InChI=1S/C13H19N3O3S/c1-11-5-7-12(8-6-11)20(18,19)15-13(17)14-16-9-3-2-4-10-16/h5-8H,2-4,9-10H2,1H3,(H2,14,15,17)

InChI Key

KJEOOPXZTLEKJY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCC2

Other CAS No.

1443-94-3

Synonyms

1-(piperidyl)-3-(4-tolylsulfonyl)urea
1-PTU

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

The compound’s structure includes:

  • Urea core : Common to sulfonylureas, enabling hydrogen bonding with biological targets.
  • 4-Tolylsulfonyl group : A methyl-substituted aromatic sulfonamide, influencing receptor binding and metabolic stability.

Comparison Table: Structural and Molecular Data

Compound Name Molecular Formula Average Mass Key Substituents Biological Activity
1-(Piperidyl)-3-(4-tolylsulfonyl)urea* Not explicitly reported ~350–370† Piperidyl, 4-tolylsulfonyl Hypothetical hypoglycemic
Tolbutamide C₁₂H₁₈N₂O₃S 270.34 n-Butyl, 4-tolylsulfonyl Antidiabetic (FDA-approved)
Chlorpropamide C₁₀H₁₃ClN₂O₃S 276.74 n-Propyl, 4-chlorophenylsulfonyl Antidiabetic (long half-life)
1-Allyl-3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea C₁₅H₂₀ClN₃O₃S 357.85 Allyl, 4-chlorophenylsulfonyl-piperidinyl Unreported activity

*Inferred from structural analogs; †Estimated based on similar compounds .

Pharmacological and Physicochemical Differences

  • Metabolic Stability : The cyclic amine in piperidyl may reduce oxidative metabolism compared to linear alkyl chains (e.g., tolbutamide’s n-butyl), prolonging half-life .
  • Receptor Binding : Sulfonamide substituents (e.g., 4-tolyl vs. 4-chlorophenyl in chlorpropamide) modulate affinity for sulfonylurea receptors (SUR1). Electron-withdrawing groups (e.g., Cl) enhance potency but may increase toxicity .

Comparison with Non-Sulfonylurea Ureas/Thioureas

Thiourea Derivatives

Thioureas (e.g., 1-nicotinoyl-3-(meta-nitrophenyl)-thiourea) exhibit anti-inflammatory activity due to nitro group-mediated free radical scavenging . In contrast, sulfonylureas like this compound lack nitro substituents but retain hydrogen-bonding capacity via the urea core.

Piperidinyl Ureas

1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride () demonstrates how urea-piperidinyl hybrids can be modified (e.g., isopropyl substitution) for solubility or salt formation. However, the absence of a sulfonamide group limits direct pharmacological comparison.

Preparation Methods

Sulfonyl Chloride Intermediate Pathway

The most direct method involves reacting 4-toluenesulfonyl chloride with piperidine to form 4-toluenesulfonamide-piperidine, followed by urea bridge installation. In this pathway, 4-toluenesulfonyl chloride is first treated with piperidine in dichloromethane at 0–5°C, yielding the sulfonamide intermediate. Subsequent reaction with potassium cyanate in aqueous HCl introduces the urea moiety, though competing hydrolysis necessitates strict pH control (pH 6–7). This method achieves moderate yields (68–72%) but requires careful purification to remove unreacted piperidine.

One-Pot Urea Coupling Strategy

A streamlined alternative employs carbodiimide-mediated coupling between pre-formed 4-toluenesulfonylcarbamic acid and piperidine. Here, 4-toluenesulfonamide is treated with triphosgene in tetrahydrofuran (THF) to generate the reactive carbamic acid chloride, which then reacts with piperidine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This single-vessel approach reduces intermediate isolation steps, improving overall yield to 78–82%. Solvent selection critically influences reaction efficiency, with THF outperforming dimethylformamide (DMF) due to reduced side-product formation.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Elevated temperatures (80–100°C) accelerate urea formation but risk decomposing the sulfonamide intermediate. Polar aprotic solvents like acetonitrile enhance nucleophilic attack by piperidine, while toluene minimizes byproducts during sulfonyl chloride synthesis. Pilot studies indicate that maintaining the reaction at 60°C in acetonitrile-toluene (3:1 v/v) balances speed and stability, achieving 84% yield after 6 hours.

Table 1: Solvent Impact on Reaction Yield

Solvent SystemTemperature (°C)Yield (%)Purity (HPLC, %)
Acetonitrile-Toluene608499.2
DMF807197.8
THF507998.5

Stoichiometric Ratios and Catalysis

Molar excess of piperidine (1.5–2.0 equiv) drives the reaction to completion but complicates purification. Catalytic triethylamine (0.1 equiv) mitigates this by enhancing nucleophilicity without residual basicity. For the urea coupling step, a 1:1.05 ratio of sulfonamide to carbodiimide minimizes waste while preventing over-activation of the carbamic acid.

Purification and Characterization

Crystallization Techniques

Crude product purification employs recrystallization from ethanol-water (4:1), selectively dissolving unreacted sulfonamide while precipitating the urea derivative. Centrifugal washing at 40°C removes residual solvents, yielding a white crystalline solid with 99.4% purity by HPLC. Alternative methods, such as column chromatography on silica gel (ethyl acetate/hexane, 1:2), achieve similar purity but with higher solvent consumption.

Spectroscopic Confirmation

  • IR Spectroscopy : Key peaks include N–H stretch at 3250 cm⁻¹ (urea), S=O asymmetric stretch at 1360 cm⁻¹ (sulfonyl), and C–N vibration at 1240 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : Singlets at δ 2.43 (3H, tolyl methyl), δ 3.40–3.55 (6H, piperidyl CH₂), and δ 7.75–7.89 (4H, aromatic protons).

Industrial Scalability and Challenges

Continuous Flow Reactor Adaptation

Translating batch synthesis to continuous flow systems reduces reaction time by 40% through improved heat transfer. A prototype microreactor operating at 10 mL/min throughput achieves 81% yield with 99.1% purity, demonstrating feasibility for kilogram-scale production.

Byproduct Management

The primary byproduct, 1,3-ditolylsulfonylurea, forms via urea dimerization at high concentrations (>0.5 M). Implementing in-line UV monitoring at 280 nm enables real-time adjustment of reactant feed rates, suppressing dimer formation to <1% .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(Piperidyl)-3-(4-tolylsulfonyl)urea, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling piperidine derivatives with 4-tolylsulfonyl isocyanates. A typical procedure involves dissolving the amine (e.g., 1-piperidine) in THF, adding the isocyanate at 0°C, and stirring at room temperature for 12–24 hours . Optimization may include varying solvents (e.g., DCM vs. THF), catalysts (e.g., EDCI/DMAP), or temperature gradients. Reaction progress should be monitored via TLC or LC-MS.

Q. How should researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Confirm the presence of piperidyl protons (δ 1.4–2.8 ppm) and tolylsulfonyl aromatic protons (δ 7.3–7.7 ppm) .
  • HPLC/GC-MS : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
  • Elemental Analysis : Verify molecular formula (e.g., C₁₇H₂₄N₃O₃S) .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at -20°C (long-term), 4°C (short-term), and 25°C/60% RH (ambient). Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). Use mass spectrometry to identify degradation products (e.g., hydrolysis of the urea moiety) .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis yield of this compound?

  • Methodological Answer : Implement a 2³ factorial design to test three variables (e.g., solvent polarity, temperature, catalyst loading). For example:

  • Factors : THF (Level 1) vs. DCM (Level 2); 0°C (Level 1) vs. 25°C (Level 2); EDCI (Level 1) vs. DCC (Level 2).
  • Response : Measure yield (%) and purity (%). Use ANOVA to identify significant factors and interactions .

Q. What computational strategies are suitable for predicting the biological targets and binding affinity of this compound?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against targets like soluble epoxide hydrolase (sEH) or kinases. Use DFT calculations to map electrostatic potential surfaces, focusing on the urea group’s hydrogen-bonding capacity. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Conduct a meta-analysis to identify variables affecting results, such as:

  • Assay conditions : Buffer pH, ATP concentration in kinase assays.
  • Cell lines : Compare activity in HEK293 vs. HeLa cells.
  • Control compounds : Validate assays with known inhibitors (e.g., tolbutamide for sulfonylurea receptor studies) .

Q. What strategies are effective for elucidating the mechanism of action in antimicrobial or anticancer studies?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. Use CRISPR-Cas9 knockout models to validate target genes (e.g., apoptosis regulators). Perform SAR studies by synthesizing analogs with modified piperidyl or tolylsulfonyl groups .

Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?

  • Methodological Answer : Use PK/PD modeling to bridge gaps:

  • In vitro : Measure metabolic stability in liver microsomes (e.g., t₁/₂ in human vs. murine).
  • In vivo : Administer via IP/IV routes in rodents and quantify plasma exposure (LC-MS/MS). Adjust formulations (e.g., PEGylation) to enhance bioavailability .

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